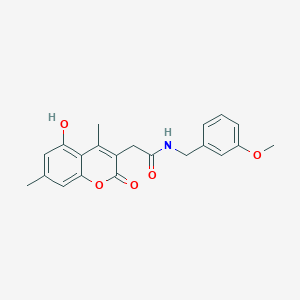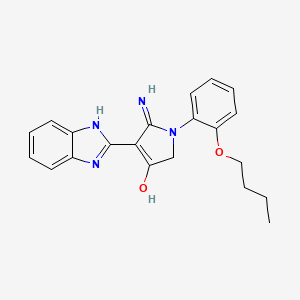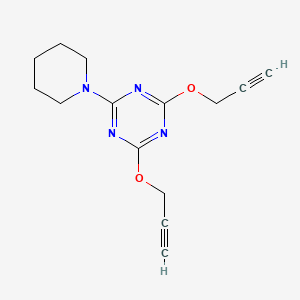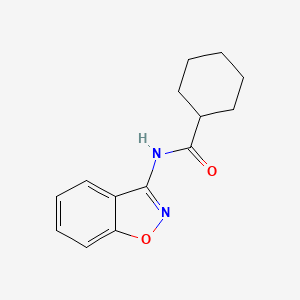
6-ethyl-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of chromene derivatives and exhibits interesting biological properties.
- The compound’s structure consists of a chromene ring system with an ethyl group, a methoxyphenyl group, and a carboxamide functional group.
6-ethyl-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide: , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₈H₁₈NO₄.
Preparation Methods
Synthetic Routes: One common synthetic route involves the condensation of 2-hydroxyacetophenone with ethyl acetoacetate, followed by cyclization using acid catalysts.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetic acid).
Industrial Production: While there isn’t widespread industrial production of this specific compound, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include reduced or substituted derivatives.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic applications.
Biology and Medicine: Investigations focus on potential pharmacological activities, such as anti-inflammatory, antioxidant, or anticancer effects.
Industry: Although not widely used industrially, it could find applications in drug development or materials science.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action, including pathways and receptors involved.
Comparison with Similar Compounds
Similar Compounds: Other chromene derivatives, such as (CAS Registry Number: 34256-82-1) and (CAS Registry Number: 51219-00-2), share structural similarities.
Uniqueness: Highlight the compound’s unique features, such as its specific substitution pattern or functional groups.
Remember that further research and experimental data are essential for a comprehensive understanding of this compound.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-ethyl-N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17NO4/c1-3-12-8-9-16-13(10-12)15(21)11-18(24-16)19(22)20-14-6-4-5-7-17(14)23-2/h4-11H,3H2,1-2H3,(H,20,22) |
InChI Key |
SWJHORXFLKBSEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11390237.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4-[3-(prop-2-en-1-yloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390243.png)

![6-(4-chlorophenyl)-N-(4-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11390255.png)

![6-chloro-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11390262.png)
![3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11390266.png)
![2-(2-methoxyphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11390267.png)
![ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11390278.png)
![4-(3-bromophenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11390281.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11390282.png)
![1-(4-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11390285.png)
